molecular formula C11H14F2N2 B1435183 4,5-Difluoro-2-(piperidin-1-yl)aniline CAS No. 1803608-93-6

4,5-Difluoro-2-(piperidin-1-yl)aniline

Cat. No. B1435183
M. Wt: 212.24 g/mol
InChI Key: HKXJPKIRVFZVLZ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(piperidin-1-yl)aniline is a chemical compound . Unfortunately, there is not much specific information available about this compound.


Molecular Structure Analysis

The molecular formula for this compound is C11H14F2N2 . More detailed structural analysis would require specific scientific techniques and data not available in the search results.


Chemical Reactions Analysis

Information on specific chemical reactions involving 4,5-Difluoro-2-(piperidin-1-yl)aniline is not available in the search results .


Physical And Chemical Properties Analysis

The molecular weight of 4,5-Difluoro-2-(piperidin-1-yl)aniline is 212.24 . Other specific physical and chemical properties are not available in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. The research highlighted the intermolecular interactions and electronic properties of these compounds, suggesting their potential in materials science and pharmaceutical research (Shawish et al., 2021).

Antihypertensive Activity

  • Another research focused on the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones and evaluated their antihypertensive activity, demonstrating the potential of piperidine derivatives in developing new antihypertensive drugs (Clark et al., 1983).

Pharmaceutical Intermediates

  • The efficient synthesis of a key pharmaceutical intermediate, indicating the compound's significance in the synthesis of narcotic analgesics, showcases the relevance of piperidine derivatives in medicinal chemistry (Kiricojevic et al., 2002).

Dendritic Melamine Synthesis

  • Research on the synthesis of novel dendritic G-2 melamines containing piperidine motifs as key linkers points to the compound's utility in creating complex molecular structures with potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Corrosion Inhibition

  • A study on the inhibition efficiencies of piperidine derivatives on the corrosion of iron using quantum chemical and molecular dynamic simulation studies underscores the importance of these compounds in industrial applications, particularly in corrosion prevention (Kaya et al., 2016).

Safety And Hazards

While specific safety and hazard information for 4,5-Difluoro-2-(piperidin-1-yl)aniline is not available, general safety practices for handling chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions of research and use for a specific chemical compound depend on many factors, including its properties, potential applications, and the current state of scientific knowledge. Unfortunately, specific future directions for 4,5-Difluoro-2-(piperidin-1-yl)aniline are not available in the search results .

properties

IUPAC Name

4,5-difluoro-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-8-6-10(14)11(7-9(8)13)15-4-2-1-3-5-15/h6-7H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXJPKIRVFZVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-(piperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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